molecular formula C15H22N2O3S B11174423 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11174423
M. Wt: 310.4 g/mol
InChI Key: GBMYTZNKLNKKGA-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C15H22N2O3S It is known for its unique structure, which includes a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative, followed by acylation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, also known as 2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20ClN3O2S
  • Molecular Weight : 319.84 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, a study focused on related compounds demonstrated their efficacy in various animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) indicated that modifications in the piperidine ring significantly influenced the anticonvulsant activity.

Antimicrobial Efficacy

Another area of research has explored the antimicrobial potential of compounds structurally similar to this compound. In vitro studies have shown promising results against a range of bacterial strains, suggesting that the sulfonamide moiety plays a critical role in its antimicrobial action .

Activity Type Tested Model Results
AnticonvulsantMES SeizuresEffective in reducing seizure frequency
AntimicrobialBacterial StrainsInhibition observed against multiple strains

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Ion Channel Modulation : The compound has been suggested to interact with voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. This interaction may contribute to its anticonvulsant effects .
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific kinases involved in cellular signaling pathways. This inhibition can affect cell proliferation and survival, indicating potential anti-cancer properties .

Case Studies

A notable case study involved the administration of this compound in a rodent model for epilepsy. The study highlighted a significant reduction in seizure duration and frequency compared to control groups. Additionally, behavioral assessments indicated improved cognitive function post-treatment .

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C15H22N2O3S/c1-11-8-12(2)10-17(9-11)21(19,20)15-6-4-14(5-7-15)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)

InChI Key

GBMYTZNKLNKKGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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